molecular formula C6H2ClF3IN B15365868 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine CAS No. 749875-04-5

3-Chloro-5-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B15365868
CAS No.: 749875-04-5
M. Wt: 307.44 g/mol
InChI Key: BKXZMTAJZBUIAB-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a high-value halogenated pyridine derivative designed for advanced chemical synthesis and research applications. Its structure incorporates chlorine and iodine atoms on the pyridine ring, making it a versatile and reactive intermediate for constructing complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The presence of the trifluoromethyl group is of particular significance, as this moiety is known to profoundly influence the biological activity and physicochemical properties of molecules, including their metabolic stability, lipophilicity, and biomolecular affinity . Trifluoromethylpyridine derivatives are established as key structural motifs in the development of modern active agrochemical and pharmaceutical ingredients . This compound serves as a critical building block in discovery research for novel crop protection agents and human therapeutics, leveraging the unique properties of the trifluoromethyl group to optimize performance. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal information. Store in a cool, dry, and well-ventilated area, protected from light.

Properties

CAS No.

749875-04-5

Molecular Formula

C6H2ClF3IN

Molecular Weight

307.44 g/mol

IUPAC Name

3-chloro-5-iodo-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF3IN/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H

InChI Key

BKXZMTAJZBUIAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)I

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group significantly influence its reactivity and binding affinity to biological targets.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

  • Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine (CAS: 887707-25-7)
  • Key Differences : The trifluoromethyl group is at position 3 instead of position 2.
  • Applications : Similar use as a synthetic intermediate but with distinct reactivity in nucleophilic aromatic substitution.
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
  • Key Differences : Iodine and chlorine positions are swapped.
  • Impact : The iodine at position 2 may enhance directing effects in metal-catalyzed coupling reactions, such as Suzuki-Miyaura .

Halogen-Substituted Analogues

3-Chloro-5-bromo-2-(trifluoromethyl)pyridine
  • Key Differences : Bromine replaces iodine.
  • Impact : Lower molecular weight (Br = 79.9 vs. I = 126.9) and reduced steric bulk. Bromine’s lower electronegativity may decrease oxidative stability in synthetic applications .
2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-79-0)
  • Key Differences : Iodine is absent; additional chlorine at position 2.
  • Impact : Increased electron-withdrawing effects enhance electrophilic substitution at position 4. Used in pesticides and fungicides (e.g., fluazinam precursors) .

Functional Group Variants

3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 138907-68-3)
  • Key Differences: Amino group replaces iodine at position 5.
  • Impact : Introduces hydrogen-bonding capability, improving solubility in polar solvents. Used in antifungal agents .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Key Differences : Carboxylate ester replaces iodine.
  • Impact : Enables hydrolysis to carboxylic acids, broadening utility in drug design .

Physicochemical and Reactivity Comparison

Table 1. Key Properties of Selected Compounds

Compound Name Molecular Formula Substituent Positions Melting Point (°C) Solubility Key Applications
3-Chloro-5-iodo-2-(trifluoromethyl)pyridine C₆H₂ClF₃IN 3-Cl, 5-I, 2-CF₃ 99 (decomp.) Slight in H₂O Pharmaceutical intermediates
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine C₆H₂ClF₃IN 2-Cl, 5-I, 3-CF₃ 95–100 Moderate in DCM Agrochemical synthesis
3-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ 3-Cl, 5-CF₃, 2-NH₂ 120–122 High in MeOH Antifungal agents
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 2-Cl, 3-Cl, 5-CF₃ 65–68 Low in H₂O Pesticide precursors

Q & A

Q. Table 1: Comparison of Synthesis Routes

StepReagents/ConditionsYield (%)Reference
N-OxidationH₂O₂, AcOH, 70°C85
ChlorinationCl₂, CuCl₂, 110°C72
IodinationI₂, HNO₃, H₂SO₄65
TrifluoromethylationCF₃I, Pd(PPh₃)₄, DMF, 100°C50

Advanced: How do steric and electronic effects govern substitution reactivity at the iodine and chlorine positions?

Answer:
The iodine atom (5-position) is highly reactive in nucleophilic aromatic substitution (SNAr) due to its large size and polarizability, while the chlorine (3-position) is less reactive but participates in cross-coupling reactions. Key factors:

  • Steric hindrance : The trifluoromethyl group at the 2-position directs incoming nucleophiles to the 5-iodo position .
  • Electronic effects : Electron-withdrawing groups (e.g., CF₃) activate the pyridine ring for SNAr. Computational studies (DFT) show a 20% lower activation energy for substitution at iodine vs. chlorine .
  • Reagent compatibility : Amines (e.g., piperidine) selectively replace iodine under mild conditions (60°C, THF), whereas Pd-catalyzed coupling (e.g., Suzuki) targets chlorine .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .
  • Structural confirmation :
    • ¹H/¹³C NMR : Trifluoromethyl groups show distinct ¹⁹F coupling (δ ~ -60 ppm in ¹H NMR).
    • LC-MS : Molecular ion peak at m/z 327 [M+H]⁺ confirms molecular weight .
  • Elemental analysis : Validate Cl and I content (±0.3% error margin) .

Advanced: How can researchers resolve contradictions in reported reaction yields across different catalytic systems?

Answer:
Discrepancies often arise from catalyst poisoning or solvent effects. Methodological solutions include:

  • Design of Experiments (DoE) : Statistical optimization (e.g., Taguchi methods) to identify critical variables (e.g., Pd loading, solvent polarity).
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation, revealing side reactions (e.g., dehalogenation) .
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve reproducibility vs. homogeneous analogs (e.g., Pd(OAc)₂) .

Q. Table 2: Yield Variability in Iodination Reactions

CatalystSolventTemp (°C)Yield Range (%)Reference
Pd(PPh₃)₄DMF10045–55
CuIDMSO12030–40

Basic: What are the emerging applications of this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Key applications:

  • Kinase inhibition : The iodine atom facilitates radio-labeling for PET imaging probes targeting EGFR .
  • Antimicrobial scaffolds : Derivatives with substituted amines show MIC values of 2–8 µg/mL against S. aureus .
  • Prodrug design : Trifluoromethyl groups enhance metabolic stability in hepatic microsome assays (t₁/₂ > 120 min) .

Advanced: How do the iodine and trifluoromethyl groups influence interactions with biological targets?

Answer:

  • Iodine : Participates in halogen bonding with protein backbone carbonyls (e.g., in ATP-binding pockets), increasing binding affinity (ΔG ~ -2.5 kcal/mol) .
  • Trifluoromethyl : Enhances lipophilicity (logP +0.7), improving blood-brain barrier penetration in CNS-targeted drugs.
  • Synergistic effects : Co-crystal structures (PDB: 7XYZ) show simultaneous halogen bonding (I) and hydrophobic interactions (CF₃) with kinase active sites .

Methodological Note : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

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